4-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid
Description
4-({[3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid is a pyridazinone derivative characterized by a 6-oxopyridazinone core substituted at position 3 with a 4-fluorophenyl group.
Properties
Molecular Formula |
C16H16FN3O4 |
|---|---|
Molecular Weight |
333.31 g/mol |
IUPAC Name |
4-[[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C16H16FN3O4/c17-12-5-3-11(4-6-12)13-7-8-15(22)20(19-13)10-14(21)18-9-1-2-16(23)24/h3-8H,1-2,9-10H2,(H,18,21)(H,23,24) |
InChI Key |
UXWXOGVECOZPEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NCCCC(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the pyridazinone intermediate.
Acetylation: The acetyl group is added through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base.
Attachment of the Butanoic Acid Moiety: The final step involves the coupling of the acetylated pyridazinone with a butanoic acid derivative using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl group and pyridazinone core play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous pyridazinone derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.
Structural Analogues and Substituent Effects
Key Observations :
- Electron Effects: The 4-fluorophenyl group in the target compound likely enhances electrophilicity at the pyridazinone core compared to the 3-methoxyphenyl analog .
Physicochemical and Spectroscopic Properties
Key Observations :
- The antipyrine hybrid 6c exhibits multiple C=O stretches due to its amide and ketone groups, while the target compound’s IR spectrum would likely show a dominant carboxylic acid C=O peak near 1700 cm⁻¹ .
- Yields for analogous compounds range from 42% to 63%, suggesting moderate efficiency in pyridazinone functionalization reactions .
SAR Implications :
- The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to chlorophenyl or methoxyphenyl analogs due to fluorine’s resistance to oxidative metabolism.
- The butanoic acid group could serve as a carboxylic acid bioisostere, mimicking endogenous substrates in enzyme-binding pockets.
Biological Activity
4-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid, also known by its CAS number 1283109-64-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C14H13FN2O3
- Molecular Weight: 276.26 g/mol
- CAS Number: 1283109-64-7
Research indicates that compounds similar to 4-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid exhibit various mechanisms of action, particularly in the context of anti-cancer activity. The following pathways are often involved:
- Inhibition of Cell Proliferation: Compounds in this class may inhibit key signaling pathways (e.g., PI3K/Akt/mTOR) that are crucial for cell growth and survival.
- Induction of Apoptosis: They can trigger programmed cell death in cancer cells by activating caspases and modulating Bcl-2 family proteins.
- Anti-inflammatory Effects: Some derivatives have shown the ability to reduce inflammation by inhibiting cyclooxygenase (COX) enzymes.
Biological Activity Data
| Activity | Description |
|---|---|
| Anticancer | Inhibits proliferation in various cancer cell lines; potential for targeted therapy. |
| Anti-inflammatory | Reduces markers of inflammation in vitro and in vivo models. |
| Antioxidant | Scavenges free radicals, contributing to cellular protection mechanisms. |
Case Studies and Research Findings
- Case Study on Anticancer Properties:
- Mechanistic Insights:
- Inflammatory Response Modulation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
